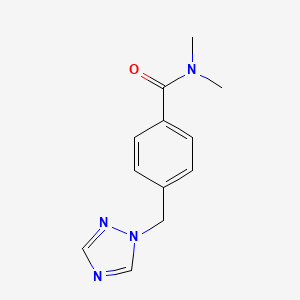
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide, also known as MPAA, is a synthetic compound that has been used in scientific research due to its potential as a therapeutic agent. It was first synthesized in 2013 by researchers at the University of Oxford, UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of angiogenesis, the protection of neurons from oxidative stress, and the reduction of pro-inflammatory cytokine production. This compound has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide in lab experiments is its accessibility and cost-effectiveness. The synthesis of this compound is relatively simple and can be done using commonly available reagents. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many future directions for the study of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide. One potential direction is the further investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Additionally, further studies could explore the potential of this compound as a therapeutic agent in other fields of research, such as cardiovascular disease and diabetes. Finally, the development of more soluble forms of this compound could expand its potential use in lab experiments.
合成方法
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)acetamide involves a multi-step process that includes the reaction of 1-methylpyrazole with chloroacetyl chloride, followed by the reaction with methoxyamine hydrochloride. The final product is obtained after purification using column chromatography. The synthesis of this compound is a relatively simple and cost-effective process, making it accessible for use in scientific research.
科学研究应用
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing angiogenesis. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, potentially slowing down the progression of diseases such as Alzheimer's and Parkinson's. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-3-6(9-10)8-7(11)5-12-2/h3-4H,5H2,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAJTPVDLQNLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)


![10-[2-(Azetidin-1-yl)-2-oxoethyl]acridin-9-one](/img/structure/B7507973.png)
![N,2,2-trimethyl-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7507980.png)


